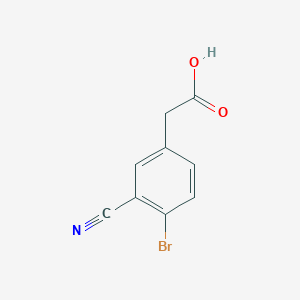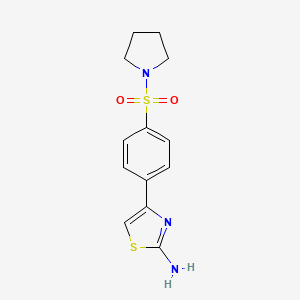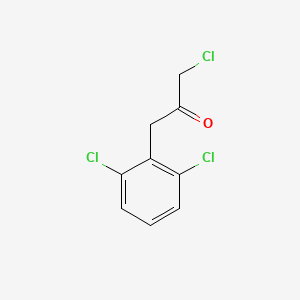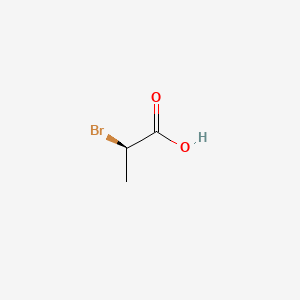
4-Bromo-3-cyanophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-cyanophenylacetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C10H7BrNO2 and a molecular weight of 252.07 g/mol. This compound is also known as 4-bromo-3-cyanobenzoic acid, and it is commonly used in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
Anti-Diabetic Agents
4-Bromo-3-cyanophenylacetic acid derivatives have been explored for their potential as anti-diabetic agents. In a study, indole-based scaffolds incorporating oxadiazole and N-substituted acetamides were synthesized, demonstrating significant antidiabetic potential via α-glucosidase enzyme inhibition. These compounds exhibited low cytotoxicity and were found to be promising lead molecules for further research in developing effective antidiabetic agents (Nazir et al., 2018).
Inhibitors of Carbonic Anhydrase
Compounds related to 4-Bromo-3-cyanophenylacetic acid, specifically bromophenol derivatives, have shown to be potent inhibitors of carbonic anhydrase isoenzymes, which play a critical role in various physiological functions. These inhibitors offer potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Boztaş et al., 2015).
Synthesis of Rivaroxaban Intermediates
4-Bromo-3-cyanophenylacetic acid and its derivatives are key intermediates in the synthesis of anticoagulant medications such as rivaroxaban. Studies have outlined synthetic routes from bromobenzene to these intermediates, showcasing their importance in pharmaceutical manufacturing processes (Luo Lingyan et al., 2011).
Antifungal Activity
Research on 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, related to 4-Bromo-3-cyanophenylacetic acid, has indicated broad-spectrum antifungal activity, particularly against Aspergillus species and fluconazole-resistant yeast isolates. These findings support the potential of such compounds for treating fungal infections (Buchta et al., 2004).
Antitumor Activity
Studies involving 6-Substituted-4-(3-bromophenylamino)quinazolines, structurally related to 4-Bromo-3-cyanophenylacetic acid, have shown them to be putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases with enhanced antitumor activity. These compounds exhibit promising results in human epidermoid carcinoma xenograft models, highlighting their potential in cancer therapy (Tsou et al., 2001).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as boronic acids, are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
The mode of action of 4-Bromo-3-cyanophenylacetic acid is likely to involve its interaction with a palladium catalyst in a Suzuki–Miyaura cross-coupling reaction . In this reaction, the palladium catalyst facilitates the coupling of the organoboron compound with an organic halide or triflate . The bromine atom in the 4-Bromo-3-cyanophenylacetic acid molecule may play a crucial role in this process.
Biochemical Pathways
It is known that organoboron compounds, such as 4-bromo-3-cyanophenylacetic acid, are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability
Result of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions . These reactions can result in the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Propiedades
IUPAC Name |
2-(4-bromo-3-cyanophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFLEHBOMIAXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-cyanophenyl)acetic acid | |
CAS RN |
1261474-13-8 |
Source


|
| Record name | 2-(4-bromo-3-cyanophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)

![N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2873724.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2873726.png)
![1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate](/img/structure/B2873729.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2873730.png)
![2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine](/img/structure/B2873733.png)

![3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2873736.png)
![methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B2873737.png)
